Welcome to the BenchChem Online Store!
molecular formula C16H12N2O5 B8801238 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione

2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione

Cat. No. B8801238
M. Wt: 312.28 g/mol
InChI Key: VFNDRADEXFGTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05219863

Procedure details

Sodium hydride (60% dispersion in mineral oil; 2 g) was added to a stirred solution of 4-nitrophenol (7 g) in DMF (100 ml) cooled in an ice-water bath. The mixture was stirred until evolution of hydrogen had ceased and N-(2-bromoethyl)phthalimide (12.6 g) was then added. The mixture was stirred and heated at reflux for 10 hours. The cooled mixture was then added to ice-water (500 ml). The precipitated solid was collected by filtration, washed with water and recrystallised from 95% ethanol to give N-(2-(4-nitrophenoxy)ethyl)phthalimide (9.9 g), as crystalline solid, m.p. 151°-153° C.; NMR 4.15(t, 2H), 4.35(t, 2H), 6.95(m, 2H), 7.74(m, 2H), 7.88(m, 2H), 8.18(m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)([O-:5])=[O:4].[H][H].Br[CH2:16][CH2:17][N:18]1[C:22](=[O:23])[C:21]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]2[C:19]1=[O:28]>CN(C=O)C>[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:16][CH2:17][N:18]2[C:22](=[O:23])[C:21]3=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]3[C:19]2=[O:28])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCCN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.